molecular formula C19H15F3N2O5 B2470624 N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034236-86-5

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2470624
CAS No.: 2034236-86-5
M. Wt: 408.333
InChI Key: ZUMVQLUJVZCETG-UHFFFAOYSA-N
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Description

This compound is a synthetic oxalamide derivative characterized by its unique hybrid structure incorporating two furan rings (positions 2 and 3), a hydroxyethyl linker, and a 2-(trifluoromethyl)phenyl group. Oxalamides are known for their diverse biological activities, including roles as enzyme inhibitors, flavoring agents, or agrochemicals, depending on substituent modifications . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan moieties may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c20-19(21,22)13-4-1-2-5-14(13)24-17(26)16(25)23-11-18(27,12-7-9-28-10-12)15-6-3-8-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVQLUJVZCETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of furan rings, a hydroxyethyl group, and a trifluoromethyl-substituted phenyl moiety. These functional groups are known to influence the compound's reactivity and interaction with biological targets.

  • Molecular Formula : C20H20F3N3O4
  • Molecular Weight : 421.39 g/mol
  • CAS Number : 2034622-13-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl and oxalamide functional groups enhances hydrogen bonding capabilities, which may facilitate interactions with protein structures.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity through competitive inhibition or allosteric mechanisms.
  • Antioxidant Activity : The furan moieties may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, possibly due to its ability to induce apoptosis or inhibit cell proliferation.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines with IC50 values indicating significant potency.
Enzyme InteractionIdentified as a possible inhibitor of specific metabolic enzymes, suggesting therapeutic applications in metabolic disorders.
Antioxidant PotentialShowed capability to scavenge free radicals in vitro, indicating potential use in oxidative stress-related diseases.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Furan Derivatives : Starting materials containing furan rings are reacted under controlled conditions.
  • Introduction of Hydroxyethyl Group : This step involves nucleophilic substitution reactions to attach the hydroxyethyl moiety.
  • Oxalamide Formation : The final step includes coupling reactions to form the oxalamide linkage.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core motifs: oxalamide backbone , furan/heterocyclic substituents , and trifluoromethylphenyl groups . Below is a comparative analysis with key examples from literature and patents:

Oxalamide Derivatives with Aromatic Substitutions

Compound Name Structural Features Biological Activity/Use Key Differences
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Dimethoxybenzyl and pyridin-2-yl ethyl groups Potent umami flavor enhancer (Savorymyx® UM33); NOEL = 100 mg/kg bw/day in rats . Lacks furan rings; methoxy groups enhance solubility but reduce lipophilicity compared to trifluoromethyl.
N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) Chloro, trifluoromethyl, and pyridinyl carboxamide groups Anticancer activity (Regorafenib analog); IC₅₀ < 1 µM in kinase assays . Fluorine and pyridine substituents increase target specificity but reduce metabolic stability compared to furan-containing analogs.
Target Compound Dual furan rings, hydroxyethyl linker, trifluoromethylphenyl Hypothesized applications in agrochemicals or enzyme inhibition (unpublished data inferred from structural analogs ). Unique furan-2-yl and furan-3-yl arrangement may enhance binding to carbohydrate-active enzymes or fungal targets.

Furan-Containing Amides

Compound Name Structural Features Biological Activity/Use Key Differences
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) Single furan ring, methyl and phenyl groups Fungicide targeting Ustilago nuda; EC₅₀ = 0.1 µg/mL . Simpler structure lacks oxalamide backbone and trifluoromethyl group.
3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine Furan, oxazolidine, dichloroacetyl Herbicide safener; enhances crop tolerance to thiocarbamates . Oxazolidine core differs from oxalamide; dichloroacetyl group introduces reactivity.

Trifluoromethylphenyl Derivatives

Compound Name Structural Features Biological Activity/Use Key Differences
N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide) Pyridinecarboxamide, hydroxyphenylmethyl Plant growth regulator; inhibits gibberellin biosynthesis . Carboxamide vs. oxalamide; lacks furan substituents.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethylbenzamide, isopropoxyphenyl Fungicide against Rhizoctonia solani; EC₅₀ = 0.05 ppm . Benzamide backbone instead of oxalamide; no heterocyclic rings.

Key Research Findings and Data

Structural Advantages of the Target Compound

  • Dual Furan Rings: Potential for enhanced binding to fungal cytochrome P450 enzymes or carbohydrate-active domains due to furan’s electron-rich aromatic system .
  • Trifluoromethyl Group: Improves pharmacokinetic properties (e.g., logP ~3.5 predicted) compared to non-fluorinated analogs .
  • Hydroxyethyl Linker : May confer flexibility for target engagement, unlike rigid analogs like S336 .

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